2-Bromo-1-(2-methyl-1-benzofuran-3-yl)ethan-1-one
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Overview
Description
2-Bromo-1-(2-methyl-1-benzofuran-3-yl)ethan-1-one is an organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
The synthesis of 2-Bromo-1-(2-methyl-1-benzofuran-3-yl)ethan-1-one typically involves the bromination of 1-(2-methyl-1-benzofuran-3-yl)ethan-1-one. This can be achieved through various synthetic routes, including:
Bromination using N-bromosuccinimide (NBS): This method involves the use of NBS as a brominating agent in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under mild conditions.
Bromination using molecular bromine (Br2): This method involves the direct bromination of the precursor compound using molecular bromine in an appropriate solvent such as carbon tetrachloride or chloroform.
Chemical Reactions Analysis
2-Bromo-1-(2-methyl-1-benzofuran-3-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution reactions: The bromine atom in the compound can be replaced by various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzofuran derivatives.
Reduction reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation reactions: The methyl group on the benzofuran ring can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Scientific Research Applications
2-Bromo-1-(2-methyl-1-benzofuran-3-yl)ethan-1-one has several scientific research applications, including:
Medicinal chemistry: The compound is used as an intermediate in the synthesis of various biologically active molecules, including potential anticancer, antiviral, and antimicrobial agents
Chemical biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving brominated organic compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-methyl-1-benzofuran-3-yl)ethan-1-one is primarily based on its ability to undergo nucleophilic substitution reactions. The bromine atom in the compound can be replaced by various nucleophiles, leading to the formation of new chemical bonds and the generation of biologically active molecules . The compound can also interact with biological macromolecules such as proteins and nucleic acids, potentially modulating their function and activity .
Comparison with Similar Compounds
2-Bromo-1-(2-methyl-1-benzofuran-3-yl)ethan-1-one can be compared with other similar compounds, such as:
Properties
IUPAC Name |
2-bromo-1-(2-methyl-1-benzofuran-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO2/c1-7-11(9(13)6-12)8-4-2-3-5-10(8)14-7/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQGDUCNLSCDAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561113 |
Source
|
Record name | 2-Bromo-1-(2-methyl-1-benzofuran-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124617-51-2 |
Source
|
Record name | 2-Bromo-1-(2-methyl-1-benzofuran-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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